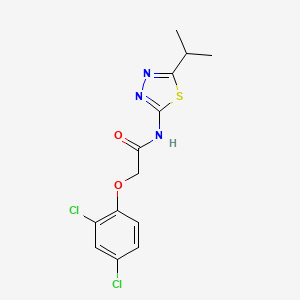

2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a 5-isopropyl-substituted 1,3,4-thiadiazole moiety. The compound combines structural motifs associated with herbicidal and pharmacological activities:

- The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins (e.g., 2,4-D), which disrupt plant hormone signaling .

- The 1,3,4-thiadiazole ring is a heterocycle known for diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2S/c1-7(2)12-17-18-13(21-12)16-11(19)6-20-10-4-3-8(14)5-9(10)15/h3-5,7H,6H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZIJEPPXADWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichlorophenoxyacetic Acid

The chlorination of phenoxyacetic acid is the most widely reported method for producing 2,4-dichlorophenoxyacetic acid. A one-step chlorination process described in CN105622396A utilizes hydrochloric acid (HCl) and an oxidizing agent (e.g., H$$2$$O$$2$$) in the presence of a chlorination catalyst (e.g., FeCl$$_3$$). Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar ratio (phenoxyacetic acid:HCl:oxidizer) | 1:50:50 | 92 | 99.5 |

| Reaction temperature | 80–100°C | – | – |

| Catalyst loading | 5 wt% FeCl$$_3$$ | – | – |

This method avoids multi-step protocols and minimizes byproducts, achieving >90% yield under optimized conditions.

Preparation of 5-Isopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclization reactions. A modified approach from EP0795551A1 involves:

- Reacting 3,3-dimethoxypropanenitrile with hydroxylamine hydrochloride in alkaline methanol to form an intermediate hydroxylamine derivative.

- Cyclizing the derivative with thiosemicarbazide under acidic conditions to yield 5-amino-1,3,4-thiadiazole.

- Introducing the isopropyl group via alkylation using isopropyl bromide and K$$2$$CO$$3$$ in acetonitrile.

Critical reaction data:

Amide Coupling via Carbodiimide Chemistry

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2,4-dichlorophenoxyacetic acid for reaction with 5-isopropyl-1,3,4-thiadiazol-2-amine. Per CN103772377A:

| Reagent | Molar Ratio (Acid:Amine:EDCI:HOBt) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 1:1:1:1 | DMF | 25°C | 85 |

The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

$$^1$$H NMR (DMSO-d$$_6$$) :

IR (KBr) :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and herbicidal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its herbicidal activity may involve the inhibition of key enzymes in plant metabolic pathways, resulting in the disruption of essential physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Property Comparisons

The table below summarizes key analogs and their properties:

Key Observations:

- Substituent Impact on Melting Points: Bulky groups (e.g., benzylthio in 5m) reduce melting points compared to smaller substituents (e.g., methylthio in 5f) due to disrupted crystal packing .

Herbicidal Activity

- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Acts as a synthetic auxin agonist, mimicking 2,4-D in disrupting plant cell elongation .

Anticancer Activity

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Exhibits IC50 values of 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cell lines, attributed to thiadiazole-mediated apoptosis induction .

- Target Compound: The isopropyl group may enhance cellular uptake compared to ethyl or methyl substituents, though activity data are pending experimental validation.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article aims to consolidate research findings regarding its biological activity, including antimicrobial properties and cytotoxic effects against various cell lines.

Chemical Structure and Properties

The compound features a dichlorophenoxy group attached to a thiadiazole moiety, which is known for its diverse biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole structure exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Case Studies :

- A study demonstrated that related thiadiazole compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, with some derivatives showing superior activity compared to standard antibiotics .

- Another investigation highlighted that compounds similar to this compound were effective against fungal strains such as Aspergillus niger and Candida albicans, indicating broad-spectrum antifungal potential .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 32.6 |

| Compound B | E. coli | 47.5 |

| Compound C | A. niger | 15.0 |

Cytotoxicity Studies

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A-549 (lung carcinoma) and MCF-7 (breast carcinoma).

- Findings :

- In vitro assays revealed that this compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

- Molecular docking studies suggested that the compound interacts with critical cellular targets involved in cell proliferation and apoptosis pathways .

Comparative Analysis with Other Thiadiazole Derivatives

A comparative study on the biological activity of various thiadiazole derivatives indicated that those with similar substitutions exhibited enhanced antimicrobial and anticancer activities. The incorporation of different functional groups at the thiadiazole ring significantly influenced their potency .

| Thiadiazole Derivative | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| Compound D | High | 15 |

| Compound E | Moderate | 25 |

| 2-(Dichlorophenoxy)... | High | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.